Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate is an organic compound with a unique structure that includes a thiirane ring, a sulfanyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate typically involves the reaction of thiirane with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiirane ring opens and forms a bond with the methyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the thiirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiirane derivatives.
Scientific Research Applications
Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiirane ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate involves its reactive thiirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiirane: A simpler compound with a similar reactive thiirane ring.
Methyl bromoacetate: A related ester used in the synthesis of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate.
Sulfoxides and sulfones: Oxidized derivatives of sulfanyl compounds.
Properties
CAS No. |
60786-02-9 |
---|---|
Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
methyl 2-(thiiran-2-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C6H10O2S2/c1-8-6(7)4-9-2-5-3-10-5/h5H,2-4H2,1H3 |
InChI Key |
ZEHCDUHRHIKRMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC1CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.